Cas no 113527-49-4 (Dansyl-Tyr-Val-Gly-OH trifluoroacetate salt)
Dansyl-Tyr-Val-Gly-OH trifluoroacetate salt Chemical and Physical Properties
Names and Identifiers
-
- Glycine,N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-tyrosyl-L-valyl- (9CI)
- DANSYL-TYR-VAL-GLY
- 1-Naphthalenesulfonamide,5-(dimethylamino)-N-(2-indol-3-ylethyl)
- dansyl tryptamine,5
- Dansyltryptamin
- Dansyltryptamine
- Dansyl-Tyr-Val-Gly-OH
- CS-0145367
- 2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid
- 113527-49-4
- CHEMBL514254
- 2-((S)-2-((S)-2-(5-(dimethylamino)naphthalene-1-sulfonamido)-3-(4-hydroxyphenyl)propanamido)-3-methylbutanamido)acetic acid
- SCHEMBL9419212
- HY-138126
- Dansyl-Tyr-Val-Gly-OH trifluoroacetate salt
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- Inchi: 1S/C28H34N4O7S/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35)/t22-,26-/m0/s1
- InChI Key: VVDJIPURODAIDY-NVQXNPDNSA-N
- SMILES: S(C1=CC=CC2C(=CC=CC1=2)N(C)C)(N[C@H](C(N[C@H](C(NCC(=O)O)=O)C(C)C)=O)CC1C=CC(=CC=1)O)(=O)=O
Computed Properties
- Exact Mass: 570.21500
- Monoisotopic Mass: 570.21482061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 40
- Rotatable Bond Count: 14
- Complexity: 976
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 174Ų
Experimental Properties
- PSA: 173.52000
- LogP: 4.09610
Dansyl-Tyr-Val-Gly-OH trifluoroacetate salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D271735-5mg |
Dansyl-Tyr-Val-Gly-OH trifluoroacetate salt |
113527-49-4 | 5mg |
$ 275.00 | 2022-06-05 | ||
| TRC | D271735-10mg |
Dansyl-Tyr-Val-Gly-OH trifluoroacetate salt |
113527-49-4 | 10mg |
$ 450.00 | 2022-06-05 | ||
| TRC | D271735-25mg |
Dansyl-Tyr-Val-Gly-OH trifluoroacetate salt |
113527-49-4 | 25mg |
$ 900.00 | 2022-06-05 | ||
| A2B Chem LLC | AE09075-1mg |
DANSYL-TYR-VAL-GLY |
113527-49-4 | > 95% | 1mg |
$436.00 | 2024-04-20 | |
| A2B Chem LLC | AE09075-5mg |
DANSYL-TYR-VAL-GLY |
113527-49-4 | > 95% | 5mg |
$789.00 | 2024-04-20 | |
| A2B Chem LLC | AE09075-10mg |
DANSYL-TYR-VAL-GLY |
113527-49-4 | > 95% | 10mg |
$1083.00 | 2024-04-20 | |
| LKT Labs | D0254-25 mg |
Dansyl-YVG |
113527-49-4 | ≥95% | 25mg |
$341.40 | 2023-07-11 | |
| LKT Labs | D0254-50 mg |
Dansyl-YVG |
113527-49-4 | ≥95% | 50mg |
$579.90 | 2023-07-11 | |
| LKT Labs | D0254-125 mg |
Dansyl-YVG |
113527-49-4 | ≥95% | 125mg |
$1,023.60 | 2023-07-11 | |
| LKT Labs | D0254-25mg |
Dansyl-YVG |
113527-49-4 | ≥95% | 25mg |
$358.50 | 2024-05-21 |
Dansyl-Tyr-Val-Gly-OH trifluoroacetate salt Related Literature
-
Raviraj Kulathila,Kathleen A. Merkler,David J. Merkler Nat. Prod. Rep. 1999 16 145
Additional information on Dansyl-Tyr-Val-Gly-OH trifluoroacetate salt
Recent Advances in the Study of Dansyl-Tyr-Val-Gly-OH Trifluoroacetate Salt (CAS: 113527-49-4)
Dansyl-Tyr-Val-Gly-OH trifluoroacetate salt (CAS: 113527-49-4) is a dansylated tetrapeptide derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique fluorescence properties and potential applications in drug discovery and proteomics. Recent studies have explored its utility as a fluorescent probe for enzyme activity assays, protein-protein interaction studies, and as a model compound for peptide-based drug development. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological applications, and emerging research directions.
A 2023 study published in Analytical Biochemistry demonstrated the compound's effectiveness as a substrate for protease activity assays. The dansyl fluorophore's environment-sensitive emission allowed real-time monitoring of enzymatic cleavage, with the Tyr-Val-Gly sequence serving as a specific recognition site for several matrix metalloproteinases (MMPs). Researchers noted a 5-fold increase in fluorescence quantum yield upon proteolytic cleavage, suggesting its potential for high-throughput screening of protease inhibitors.
In structural biology applications, a recent Journal of Peptide Science publication (2024) utilized this compound to study peptide-membrane interactions. The trifluoroacetate salt form showed improved solubility in aqueous buffers while maintaining the dansyl group's membrane partitioning properties. Nuclear magnetic resonance (NMR) studies revealed that the tyrosine residue's phenolic OH participates in hydrogen bonding with lipid headgroups, providing new insights into peptide-lipid interactions relevant to cell-penetrating peptide design.
Pharmacokinetic investigations reported in European Journal of Pharmaceutical Sciences (2023) examined the compound's metabolic stability using liver microsome assays. While the peptide backbone showed susceptibility to aminopeptidase cleavage (t1/2 = 28 minutes in human liver microsomes), the dansyl modification significantly prolonged circulation time compared to unmodified tetrapeptides. These findings have implications for designing dansyl-conjugated peptide therapeutics with enhanced stability.
Emerging applications in chemical biology include its use as a Förster resonance energy transfer (FRET) pair component. A 2024 ACS Chemical Biology study paired the dansyl group with cyanine dyes to create protease-sensitive FRET probes with exceptionally large Stokes shifts (>150 nm), enabling multiplexed detection of multiple protease activities in biological samples with minimal spectral overlap.
The compound's synthetic accessibility has also been improved through recent methodological advances. A 2023 Organic Process Research & Development paper described a scalable solid-phase peptide synthesis (SPPS) protocol that achieves >95% purity with reduced trifluoroacetate contamination (<0.5% by ion chromatography), addressing previous challenges in large-scale production of pharmaceutical-grade material.
Future research directions highlighted in recent reviews suggest potential applications in targeted drug delivery (exploiting the dansyl group's affinity for albumin binding) and as a building block for supramolecular fluorescent materials. Ongoing structure-activity relationship studies aim to optimize the peptide sequence for specific biological targets while maintaining the advantageous photophysical properties of the dansyl reporter group.
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